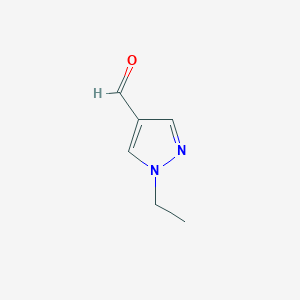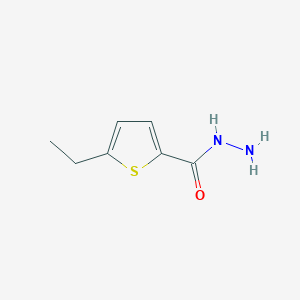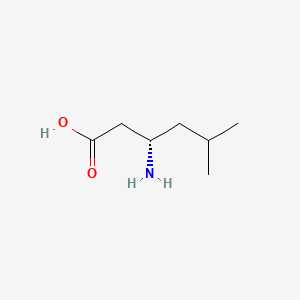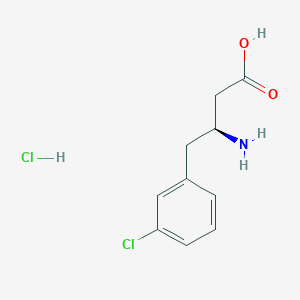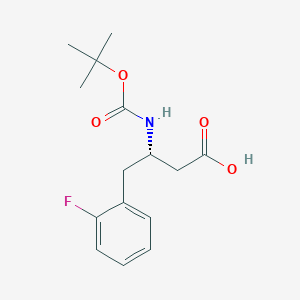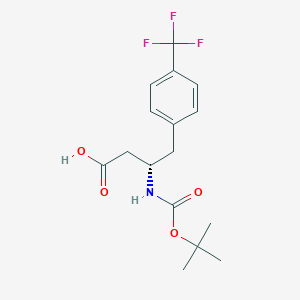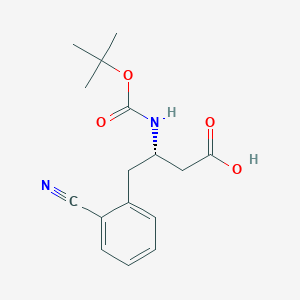
2-Chloro-4-(pyrrolidin-1-yl)benzoic acid
説明
Synthesis Analysis
The synthesis of related compounds involves solvothermal methods, as seen in the preparation of metal-organic frameworks using 4-(pyridin-4-yl)benzoic acid . Another example is the one-pot four-component coupling reaction catalyzed by natural hydroxyapatite to synthesize a penta-substituted pyrrole derivative . These methods suggest potential pathways for synthesizing "2-Chloro-4-(pyrrolidin-1-yl)benzoic acid" by adapting the ligand or core structure used in these reactions.
Molecular Structure Analysis
Molecular structure analysis is performed using various spectroscopic techniques and theoretical studies. For instance, the structure of a pyrrole derivative was confirmed by 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction . Similarly, the molecular geometry and vibrational wavenumbers of another compound were calculated using density functional theory (DFT) . These techniques could be applied to "this compound" to determine its molecular structure.
Chemical Reactions Analysis
The exchange reaction of benzoic and 2-chlorobenzoic anhydrides in chloroform, catalyzed by pyridine 1-oxide, is an example of a chemical reaction involving a chlorinated benzoic acid derivative . This suggests that "this compound" may also participate in similar exchange reactions, potentially leading to the formation of mixed anhydrides.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized by techniques such as X-ray powder diffractometry, thermal analysis, and spectroscopy . For example, the thermogravimetric and differential thermal analysis profiles can reveal the thermal stability and phase transitions of a compound . The electrochemical study of a pyrrole derivative indicated its potential as a corrosion inhibitor . These findings can inform the expected properties of "this compound," such as its thermal behavior and potential applications.
科学的研究の応用
Hydrogen-bonded Co-crystal Structure
- Application : The co-crystal structure of benzoic acid and zwitterionic l-proline highlights the use of 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid in the study of non-centrosymmetric co-crystallization. It's particularly noted for its role in forming a hydrogen-bonded network in crystal structures (Chesna et al., 2017).
Solid-State Versatility in Molecular Salts/Cocrystals
- Application : this compound is used in the creation of molecular salts and cocrystals, demonstrating its significance in crystal engineering. This is particularly important in the context of investigating halogen bonds in the presence of hydrogen bonds, showcasing its utility in understanding and manipulating molecular structures (Oruganti et al., 2017).
Fluorescent Zn(II) Sensors
- Application : In biological imaging, this compound derivatives (ZP9 and ZP10) are used as part of fluorescent sensors for Zn(II). These compounds exhibit significant fluorescence upon binding with zinc ions, making them valuable in confocal microscopy studies for cellular imaging (Nolan et al., 2006).
Luminescence and Magnetism in Coordination Complexes
- Application : The coordination polymers derived from this compound show significant applications in studying luminescence and magnetic properties. These properties are crucial in material science for the development of new materials with specific optical and magnetic characteristics (Hou et al., 2013).
Polymorphic Phases of Supramolecular Liquid Crystal Complexes
- Application : This compound is utilized in the synthesis of supramolecular complexes, highlighting its role in the creation of polymorphic compounds with various mesophases. Such applications are significant in the field of liquid crystal technology and materials science (Alamro et al., 2021).
Thermo- and Solvatochromic Metal-Organic Frameworks
- Application : this compound is instrumental in forming metal-organic frameworks that exhibit chromotropic properties. This application is particularly relevant in the development of responsive materials that change color based on environmental conditions (Mehlana et al., 2012).
作用機序
Target of Action
It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation . In this process, a metal catalyst, such as palladium, undergoes oxidative addition with electrophilic organic groups, forming a new metal-carbon bond. Then, transmetalation occurs with nucleophilic organic groups, which are transferred from boron to the metal .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling reactions , it might be involved in pathways related to carbon-carbon bond formation.
Result of Action
In the context of suzuki–miyaura coupling reactions, the compound might contribute to the formation of new carbon-carbon bonds , which could have various effects depending on the specific context and targets.
Action Environment
It’s known that the success of suzuki–miyaura coupling reactions, in which the compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action might be influenced by factors such as temperature, pH, and the presence of other functional groups.
特性
IUPAC Name |
2-chloro-4-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7H,1-2,5-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZLYZCZDQIOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377012 | |
| Record name | 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192513-60-3 | |
| Record name | 2-Chloro-4-(1-pyrrolidinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192513-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50377012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



